5-[(2-methylquinolin-8-yl)oxy]-2-nitrobenzonitrile
Description
Properties
IUPAC Name |
5-(2-methylquinolin-8-yl)oxy-2-nitrobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O3/c1-11-5-6-12-3-2-4-16(17(12)19-11)23-14-7-8-15(20(21)22)13(9-14)10-18/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSLUPOLPYRLGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OC3=CC(=C(C=C3)[N+](=O)[O-])C#N)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-methylquinolin-8-yl)oxy]-2-nitrobenzonitrile typically involves the following steps:
Formation of the Quinoline Moiety: The quinoline ring is synthesized through a series of reactions starting from aniline derivatives.
Coupling Reaction: The final step involves the coupling of the quinoline moiety with the nitrobenzonitrile group under specific reaction conditions, often using a base such as potassium carbonate in a suitable solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[(2-methylquinolin-8-yl)oxy]-2-nitrobenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction of the nitro group can yield corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
5-[(2-methylquinolin-8-yl)oxy]-2-nitrobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential as an inhibitor in various biochemical pathways.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 5-[(2-methylquinolin-8-yl)oxy]-2-nitrobenzonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor by binding to active sites of enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of oxidative stress or interference with signal transduction mechanisms.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Functional Group and Structural Comparisons
The table below compares key structural features of 5-[(2-methylquinolin-8-yl)oxy]-2-nitrobenzonitrile with analogs from the literature:
Key Observations :
- The target compound’s nitro and nitrile groups contrast with the amino and coumarin groups in compound 10, reducing its hydrogen-bonding capacity but increasing electrophilicity .
- CIA’s carboxylic acid groups enable robust hydrogen-bonded networks, whereas the target’s nitro and nitrile groups may favor dipole-dipole interactions .
Spectroscopic and Thermal Properties
Table: Spectroscopic and Thermal Data
*Inferred data based on structural analogs.
Analysis :
- The target’s nitrile stretch (~2,220 cm⁻¹) aligns with compound 10’s 2,206 cm⁻¹, while its nitro asymmetric stretch (~1,520 cm⁻¹) resembles 4a’s nitro group .
- The absence of a diazenyl group (1,453 cm⁻¹ in 4a) or carboxylic acid (1,720 cm⁻¹ in CIA) distinguishes the target’s IR profile .
- The higher melting point of compound 10 (330–332°C) vs. 4a (218–221°C) suggests that coumarin rings enhance thermal stability compared to diazenyl systems .
Crystallographic and Packing Behavior
CIA’s crystal structure reveals a dihedral angle of 87.78° between benzene rings, creating a bent geometry that facilitates 2D hydrogen-bonded sheets . Computational studies (e.g., SHELX-refined models) would be required to confirm this .
Biological Activity
5-[(2-methylquinolin-8-yl)oxy]-2-nitrobenzonitrile is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to summarize the biological activity of this compound, including its mechanisms of action, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a quinoline moiety linked to a nitrobenzonitrile group, which may contribute to its biological properties. The structural formula can be represented as follows:
The biological activity of 5-[(2-methylquinolin-8-yl)oxy]-2-nitrobenzonitrile is primarily attributed to its interaction with various biological targets. Studies suggest that compounds with similar structures may exhibit antitumor and antimicrobial properties through mechanisms such as:
- Inhibition of Enzyme Activity : Compounds like 5-[(2-methylquinolin-8-yl)oxy]-2-nitrobenzonitrile may inhibit key enzymes involved in cellular proliferation.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to cell death.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels, contributing to cytotoxic effects.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effectiveness of 5-[(2-methylquinolin-8-yl)oxy]-2-nitrobenzonitrile against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:
These results indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer agent.
Case Studies and Research Findings
- Anticancer Activity : In a study evaluating various quinoline derivatives, it was found that compounds similar to 5-[(2-methylquinolin-8-yl)oxy]-2-nitrobenzonitrile showed selective toxicity towards cancer cells while sparing normal lymphocytes. This selectivity is crucial for minimizing side effects in therapeutic applications .
- Mechanistic Insights : Research has indicated that the compound may act through multiple pathways, including inhibition of tubulin polymerization, which is essential for mitotic spindle formation during cell division . This mechanism is a common target for anticancer drugs.
- Synergistic Effects : Further studies have explored the synergistic effects of this compound with other chemotherapeutic agents. Preliminary results suggest enhanced efficacy when used in combination therapy, potentially leading to lower doses required for effective treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
